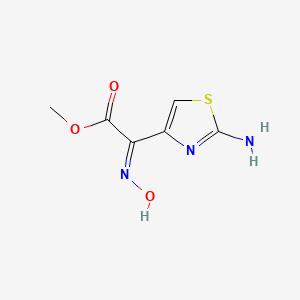

methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate

Description

Methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate is a thiazole-based compound characterized by a 2-amino-1,3-thiazol-4-yl moiety linked to a hydroxyimino ethanoate ester group in the E-configuration. This compound serves as a critical intermediate in synthesizing cephalosporin antibiotics due to its ability to act as an acylating agent . Its molecular formula is C₇H₉N₃O₃S, with a molecular weight of 215.23 g/mol . The hydroxyimino group (-NOH) and methyl ester functional group contribute to its reactivity and hydrogen-bonding capabilities, influencing its crystallographic packing and solubility .

Properties

Molecular Formula |

C6H7N3O3S |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate |

InChI |

InChI=1S/C6H7N3O3S/c1-12-5(10)4(9-11)3-2-13-6(7)8-3/h2,11H,1H3,(H2,7,8)/b9-4+ |

InChI Key |

PLRLPASADYABSQ-RUDMXATFSA-N |

Isomeric SMILES |

COC(=O)/C(=N/O)/C1=CSC(=N1)N |

Canonical SMILES |

COC(=O)C(=NO)C1=CSC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate typically involves the reaction of a thiazole derivative with an appropriate esterifying agent. One common method is the esterification of 2-amino-1,3-thiazol-4-yl with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity. The use of catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the thiazole ring.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyimino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ester Group Modifications

- Ethyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate (C₈H₁₁N₃O₃S): Replacing the methyl ester with an ethyl ester increases hydrophobicity and slightly alters molecular weight (229.26 g/mol vs. 215.23 g/mol). This modification may enhance lipid solubility, impacting bioavailability in pharmaceutical applications .

- (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (C₇H₉N₃O₃S): The Z-isomer configuration and substitution of hydroxyimino with methoxyimino (-NOMe) reduce hydrogen-bond donor capacity, affecting crystal packing.

Heterocyclic System Variations

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) (C₁₆H₁₇N₅O₂S₂): Incorporates a 1,3,4-oxadiazole ring and a propanamide chain, increasing molecular weight (375.47 g/mol) and melting point (134–136°C). The extended structure enhances interactions with biological targets, making it suitable for antimicrobial applications .

- (2S)-Methyl 2-phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]ethanoate (3f) (C₁₉H₁₉N₃O₂): Features an imidazole ring and phenyl groups, resulting in a higher molecular weight (321.38 g/mol) and melting point (157–158°C). The aromatic systems enhance π-π stacking, influencing crystallographic stability .

Physical and Crystallographic Properties

Melting Points and Solubility

- The target compound’s lack of reported melting point contrasts with structurally complex analogues (e.g., 7c, 3f), where extended substituents elevate melting points due to enhanced intermolecular forces .

Hydrogen Bonding and Crystal Packing

- The Z-isomer (2Z)-methyl methoxyimino ethanoate forms inversion dimers via N–H···N and N–H···O bonds, creating sheets in the ac plane .

- Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanoate (C₁₃H₁₃NO₂S) lacks the hydroxyimino group but exhibits π-π interactions between thiazole and phenyl rings, stabilizing its crystal lattice .

Pharmaceutical Relevance

- The 2-amino-1,3-thiazol-4-yl group is pivotal in cephalosporin antibiotics. The target compound’s E-configuration and hydroxyimino group optimize its reactivity as an acylating agent, unlike methoxyimino derivatives .

- Compounds like 7c and 3f are tailored for antimicrobial activity, leveraging heterocyclic diversity for target specificity .

Biological Activity

Methyl (2E)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate is a compound characterized by its thiazole ring and hydroxyimino functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and its role in synthesizing various pharmaceutical agents, including cephalosporins.

- Molecular Formula : C7H9N3O3S

- Molar Mass : 215.23 g/mol

- Appearance : Light yellow to beige powder

- Solubility : Soluble in organic solvents (DMSO, methanol), insoluble in water

The thiazole moiety in this compound enhances the compound's bioactivity. Compounds with similar structures have been shown to inhibit specific enzymes or pathways involved in bacterial resistance mechanisms. The hydroxyimino group is also crucial for its antimicrobial properties, allowing it to interact effectively with biological targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have indicated that it can effectively inhibit the growth of both gram-positive and gram-negative bacteria.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives has revealed that modifications to the thiazole ring can significantly influence biological activity. For instance, electron-withdrawing groups at specific positions on the thiazole ring enhance antimicrobial potency while reducing cytotoxicity.

Case Studies and Research Findings

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-(2-amino-thiazolyl)-2-hydroxyiminoacetate | Structure | Primarily used for cephalosporin synthesis; similar thiazole structure |

| Aminooxyacetic acid | Structure | Contains an aminooxy functional group; used in bioconjugation |

| (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate | Structure | Similar biological activity; used as an intermediate in drug synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.